Tebipenem

Catalog No.
S544816
CAS No.
161715-21-5
M.F
C16H21N3O4S2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebipenem

CAS Number

161715-21-5

Product Name

Tebipenem

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

solubility

Soluble in DMSO

Synonyms

Tebipenem; LJC-11036; LJC 11036; LJC11036;

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O

The exact mass of the compound Tebipenem is 383.0973 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Antimicrobial Activity

    Researchers can study Tebipenem's mechanism of action against various bacteria. This can involve investigating how it binds to bacterial enzymes, preventing cell wall synthesis, and ultimately killing the bacteria. ()

  • Combatting Antibiotic Resistance

    The rise of multidrug-resistant (MDR) bacteria poses a significant threat. Scientists can evaluate Tebipenem's effectiveness against MDR strains, particularly those resistant to other carbapenems. This can inform strategies for developing new antibiotics to combat these increasingly prevalent pathogens.

  • Novel Drug Delivery Systems

    Researchers can explore formulating Tebipenem into new delivery systems. This could involve creating formulations with improved bioavailability, allowing for better absorption and potentially leading to more effective treatments. ()

  • Comparative Studies

    Tebipenem's activity profile can be compared with other carbapenems or even different classes of antibiotics. This comparative analysis can provide insights into its potential therapeutic advantages and disadvantages for specific bacterial infections. ()

Tebipenem is a novel carbapenem antibiotic with a unique structure that enhances its efficacy against a range of bacterial pathogens. It is characterized by a bicyclic azetidine thiazole moiety at the 2-position and a pivoxil ester at the 3-position, which allows it to act as a prodrug, enhancing its absorption in the gastrointestinal tract. This compound has been developed to combat infections caused by multidrug-resistant bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Tebipenem acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This binding disrupts the formation of a strong and rigid cell wall, leading to cell death [].

Its effectiveness against some resistant strains stems from its ability to bind to PBPs with a lower affinity for other commonly used antibiotics [].

Toxicity

Clinical trials suggest tebipenem is generally well-tolerated with a low incidence of side effects []. However, further research is needed to determine its long-term safety profile.

, particularly in its synthesis and biological activation. The hydrolysis of tebipenem by beta-lactamase enzymes is a crucial reaction that determines its effectiveness. In studies, tebipenem was shown to be a slow substrate for the BlaC enzyme, leading to the formation of stable enzyme-drug complexes, which inhibits bacterial growth . The reaction kinetics reveal that tebipenem has lower acylation and deacylation rates compared to other carbapenems like meropenem and doripenem, indicating its potential for prolonged action against resistant strains .

Tebipenem exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Its minimum inhibitory concentration (MIC) values are comparable to those of established carbapenems like meropenem and ertapenem. For example, tebipenem demonstrated MIC values of ≤0.015 mg/L against non-ESBL producing E. coli, which is significantly lower than those for imipenem . The compound's unique structural features contribute to its resistance against degradation by various beta-lactamases.

The synthesis of tebipenem pivoxil involves several key steps:

  • Condensation Reaction: Azabicyclo phosphate is reacted with 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride in acetonitrile.
  • Hydrogenation: The resulting compound undergoes hydrogenation to remove p-nitrobenzyl groups.
  • Condensation with Iodomethyl Pivalate: Tebipenem is reacted with iodomethyl pivalate in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) to yield tebipenem pivoxil .

This method emphasizes efficiency and high yield, achieving over 88% in optimal conditions.

Tebipenem is primarily used as an antibiotic for treating infections caused by Gram-negative bacteria, particularly in cases where resistance to other antibiotics is present. Its formulation as tebipenem pivoxil allows for oral administration, making it suitable for outpatient treatment settings . The compound is being investigated for use in various clinical scenarios, including complicated urinary tract infections and intra-abdominal infections.

Studies on tebipenem's interactions with beta-lactamases have shown that it binds tightly to these enzymes, inhibiting their activity more effectively than many existing antibiotics. This interaction helps prevent the hydrolysis of the antibiotic, allowing it to remain active longer in the presence of resistant bacteria . Additionally, pharmacokinetic studies indicate that tebipenem pivoxil is well absorbed in the gastrointestinal tract, further enhancing its therapeutic potential .

Tebipenem shares similarities with other carbapenems but also exhibits distinct features that set it apart:

Compound NameUnique FeaturesMIC Values (mg/L)
TebipenemBicyclic azetidine thiazole moiety≤0.015 (E. coli)
MeropenemStandard carbapenem structure≤0.015 (E. coli)
ErtapenemLonger half-life; less potent against Pseudomonas≤0.015 (E. coli)
DoripenemEnhanced activity against Pseudomonas0.03 (E. coli)
ImipenemBroad-spectrum but more susceptible to degradation0.12 (E. coli)

Uniqueness: Tebipenem's structural modifications provide enhanced stability against beta-lactamase enzymes compared to imipenem and doripenem, making it particularly effective against resistant strains . Its pivoxil ester form also allows for improved oral bioavailability.

Pivaloyloxymethyl Esterification Strategy

Tebipenem pivoxil represents an innovative carbapenem prodrug engineered through pivaloyloxymethyl esterification of the parent compound tebipenem [1] [2]. The pivaloyloxymethyl promoiety serves as a lipophilic masking group that significantly enhances the oral bioavailability of the hydrophilic carbapenem core structure [3] [4]. This esterification strategy addresses the fundamental challenge of poor gastrointestinal absorption characteristic of β-lactam antibiotics, particularly carbapenems, which typically exhibit limited oral bioavailability due to their zwitterionic nature and susceptibility to acid degradation [5] [6].

The chemical structure of tebipenem pivoxil features a pivaloyloxymethyl ester linkage at the carboxyl group, which transforms the polar carboxylate functionality into a neutral, lipophilic entity [7] [8]. This structural modification increases the partition coefficient and membrane permeability, facilitating passive diffusion across intestinal epithelial barriers [9]. The pivaloyloxymethyl group consists of a pivalic acid moiety (trimethylacetic acid) linked through an oxymethyl bridge, creating a bioreversible ester bond that undergoes predictable hydrolytic cleavage under physiological conditions [6] [10].

Activation Kinetics and Enzymatic Hydrolysis

The prodrug activation of tebipenem pivoxil follows a sequential enzymatic hydrolysis pathway involving multiple esterase systems [3] [4]. Initial studies demonstrate that the pivaloyloxymethyl ester undergoes rapid hydrolysis in biological systems, with kinetic parameters varying significantly across species and tissue types [6] [8]. In human plasma, tebipenem pivoxil exhibits a hydrolysis rate of approximately 43% within 30 minutes, corresponding to a plasma half-life of 13 hours [6]. This relatively extended stability in human circulation contrasts markedly with the rapid hydrolysis observed in rat plasma, where 92% conversion occurs within 15 minutes with a half-life of only 1 minute [6] [8].

The activation kinetics demonstrate species-dependent variability, with dog and monkey plasma showing intermediate hydrolysis rates of 43% and 58% respectively over 60 minutes [6]. These interspecies differences reflect variations in plasma esterase expression levels and substrate specificities, highlighting the importance of human-specific kinetic data for clinical development [8]. The enzymatic conversion involves carboxylesterases as the primary hydrolytic enzymes, with these enzymes demonstrating Michaelis-Menten kinetics characterized by a Km value of 87 μM and Vmax of 9.5 μM/min for purified carboxylesterase systems [11].

Chemical Stability and Degradation Pathways

Tebipenem pivoxil demonstrates pH-dependent stability characteristics that support its oral administration [12]. Under acidic conditions mimicking gastric environment (pH 2.0), the prodrug exhibits enhanced stability with an estimated half-life exceeding 24 hours [13]. This acid stability ensures adequate preservation during gastric transit, preventing premature degradation before reaching the primary absorption sites in the small intestine [11]. The compound shows susceptibility to base-catalyzed hydrolysis under alkaline conditions, with accelerated ester cleavage at physiological pH values [12].

Chromatographic stability studies reveal that tebipenem represents the primary degradation product, confirming the selective cleavage of the ester bond without affecting the β-lactam ring integrity [12]. Additional minor degradation products include formaldehyde and pivalic acid, which arise from the sequential hydrolysis of the pivaloyloxymethyl moiety [7] [13]. These degradation products are considered pharmacologically inactive and are rapidly eliminated through normal metabolic pathways [7].

Intestinal Esterase-Mediated Bioconversion Pathways

Enterocyte Localization and Enzyme Expression

The bioconversion of tebipenem pivoxil to its active form occurs predominantly within intestinal enterocytes through the action of specialized esterase enzymes [3] [4] [14]. The conversion process is anatomically localized to the gastrointestinal tract, specifically within the enterocytes lining the small intestinal mucosa, where high concentrations of carboxylesterases facilitate rapid prodrug activation [11] [15]. These enzymes are highly expressed in intestinal epithelial cells, with particularly abundant levels in the duodenum and jejunum, corresponding to the primary sites of drug absorption [11].

Studies using small intestinal mucosal homogenates demonstrate exceptionally high hydrolysis efficiency, with 92% conversion of tebipenem pivoxil to tebipenem within 30 minutes [6]. This rapid intestinal conversion contrasts with the slower hydrolysis rates observed in plasma, indicating that the primary activation occurs during the absorption process rather than in systemic circulation [11]. The enterocyte-specific localization ensures efficient first-pass conversion, maximizing the delivery of active tebipenem to systemic circulation while minimizing exposure to the inactive prodrug [15].

Carboxylesterase Enzyme Systems

The intestinal bioconversion pathway is mediated primarily by carboxylesterase enzymes, which belong to the serine hydrolase superfamily and demonstrate broad substrate specificity for ester-containing compounds [11] [16]. These enzymes are strategically positioned within enterocytes to intercept prodrugs during the absorption process, facilitating the conversion of lipophilic esters to their hydrophilic active forms [17]. Carboxylesterases exhibit optimal activity under physiological pH conditions and demonstrate high catalytic efficiency for pivaloyloxymethyl esters [11].

The enzymatic mechanism involves nucleophilic attack by a serine residue on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the active drug and the pivaloyloxymethyl leaving group [17] [16]. The leaving group undergoes further spontaneous or enzymatic hydrolysis to yield formaldehyde and pivalic acid, both of which are rapidly metabolized or eliminated [13] [11]. This sequential hydrolysis ensures complete conversion to the active drug while generating non-toxic metabolites [7].

Metabolic Pathway Characterization

Comprehensive metabolite profiling studies using radiolabeled tebipenem pivoxil reveal the detailed bioconversion pathways and metabolic fate of the prodrug [3] [4]. Following oral administration, no intact prodrug is detectable in plasma, confirming complete intestinal conversion during the absorption process [4] [18]. The primary circulating species include tebipenem (54% of total plasma radioactivity) and its inactive ring-opened metabolite LJC 11562 (>10% of plasma radioactivity) [3] [4].

The metabolic pathway involves initial esterase-mediated cleavage of the pivaloyloxymethyl group, followed by potential further metabolism of the released tebipenem through β-lactam ring opening [3] [4]. The ring-opened metabolite LJC 11562 represents a major inactive metabolite that contributes significantly to the total plasma radioactivity but lacks antimicrobial activity [4]. This metabolite formation occurs through non-enzymatic hydrolysis of the β-lactam ring under physiological conditions, representing a common degradation pathway for carbapenem antibiotics [19] [20].

Transport-Mediated Enhancement Mechanisms

The intestinal absorption of tebipenem pivoxil involves multiple transport mechanisms beyond simple passive diffusion, contributing to its enhanced bioavailability compared to other carbapenem prodrugs [21] [15]. Studies using Caco-2 cell monolayers demonstrate that the prodrug utilizes carrier-mediated transport systems, as evidenced by temperature and ATP-dependence of the uptake process [21] [15]. This active transport component distinguishes tebipenem pivoxil from simple ester prodrugs that rely solely on passive permeation.

Specific transporter proteins involved in tebipenem pivoxil absorption include organic anion transporting polypeptides OATP1A2 and OATP2B1 [21] [15]. OATP1A2 demonstrates high-affinity transport with a Km value of 41.1 μM and optimal activity at pH 6.5, corresponding to the physiological pH of the proximal small intestine [21]. OATP2B1 shows lower affinity (Km >1 mM) but contributes to transport under neutral to alkaline pH conditions [21]. The involvement of multiple transporters provides redundancy and ensures efficient uptake across varying intestinal pH environments [15].

Pivaloyloxymethyl Group Impact on Oral Bioavailability

Lipophilicity Enhancement and Membrane Permeability

The incorporation of the pivaloyloxymethyl promoiety fundamentally transforms the physicochemical properties of tebipenem, converting a hydrophilic, poorly absorbed compound into a lipophilic prodrug with significantly enhanced membrane permeability [7] [9]. Partition coefficient studies demonstrate that tebipenem pivoxil exhibits substantially increased lipophilicity compared to the parent compound, facilitating passive diffusion across intestinal epithelial barriers [9]. This lipophilicity enhancement directly correlates with improved oral bioavailability, as demonstrated across multiple species and clinical studies [22] [23] [24].

The pivaloyloxymethyl group contributes to bioavailability enhancement through multiple mechanisms, including increased membrane permeability, improved chemical stability, and enhanced dissolution characteristics [8] [9]. The ester modification masks the charged carboxylate group present in tebipenem, eliminating electrostatic interactions that impede membrane penetration [7]. Additionally, the bulky tertiary carbon structure of the pivalic acid moiety provides steric protection against premature hydrolysis while maintaining sufficient lability for physiological activation [10] [8].

Comparative Bioavailability Data

Extensive pharmacokinetic studies across multiple species demonstrate the dramatic bioavailability enhancement achieved through pivaloyloxymethyl esterification [22] [23] [24]. In mice, tebipenem pivoxil achieves an oral bioavailability of 71.4%, representing a substantial improvement over the negligible absorption observed with the parent compound [24]. Rat studies show similarly impressive results with 59.1% bioavailability, while dog and monkey models demonstrate 34.8% and 44.9% bioavailability respectively [24].

Human clinical studies confirm the translational relevance of these preclinical findings, with tebipenem pivoxil demonstrating excellent oral bioavailability and rapid absorption kinetics [22] [25]. The median time to maximum plasma concentration (Tmax) for tebipenem following oral administration of the prodrug is 1.0 hour, indicating rapid and efficient conversion [3] [22]. Peak plasma concentrations ranging from 2,546 to 5,053 ng/mL are achieved, providing therapeutically relevant drug exposure for the treatment of susceptible bacterial infections [23] [25].

Mechanistic Basis for Enhanced Absorption

The enhanced oral bioavailability of tebipenem pivoxil results from the convergence of multiple favorable factors introduced by the pivaloyloxymethyl modification [26] [27]. The increased lipophilicity facilitates passive transcellular transport across intestinal epithelial cells, bypassing the limitations associated with paracellular transport of hydrophilic compounds [11] [26]. The chemical stability of the ester bond under acidic conditions ensures drug preservation during gastric transit, preventing acid-catalyzed degradation that commonly affects β-lactam antibiotics [13] [12].

The rapid and efficient intestinal conversion ensures that the lipophilic prodrug is quickly transformed to the active drug upon absorption, maintaining the pharmacological activity while benefiting from enhanced permeability [15] [18]. This temporal separation of absorption (favored by lipophilicity) and activation (occurring post-absorption) represents an optimal prodrug design strategy [26] [27]. The involvement of active transport mechanisms further amplifies the absorption enhancement, providing additional uptake pathways beyond passive diffusion [21] [15].

Structure-Activity Relationships

Comparative analysis of pivaloyloxymethyl ester prodrugs across different drug classes reveals consistent patterns of bioavailability enhancement, supporting the general applicability of this prodrug strategy [10] [13] [9]. Studies with pivampicillin, ceftezole pivoxil, and ofloxacin pivaloyloxymethyl ester demonstrate similar bioavailability improvements, confirming that the enhancement is attributable to the promoiety rather than drug-specific factors [7] [9]. The magnitude of enhancement typically ranges from 2-fold to 10-fold improvement in oral bioavailability, depending on the baseline absorption characteristics of the parent compound [8] [9].

The pivaloyloxymethyl group demonstrates optimal balance between stability and lability, providing sufficient protection during formulation and storage while ensuring rapid activation under physiological conditions [10] [13]. Alternative ester promoieties, such as simple alkyl esters, show either excessive stability (preventing activation) or inadequate stability (causing premature hydrolysis), highlighting the specific advantages of the pivaloyloxymethyl design [10] [8]. The unique structural features of this promoiety, including the bulky tertiary carbon and the oxymethyl linker, contribute to its optimal pharmacokinetic properties and widespread utility in prodrug development [7] [13].

Biological SystemHydrolysis Rate (%)Half-life (t1/2)Primary Enzymes
Human Plasma43% in 0.5 h13 hoursCarboxylesterases
Rat Plasma92% in 15 min1 minutePlasma esterases
Dog Plasma43% in 60 minNot specifiedPlasma esterases
Monkey Plasma58% in 60 minNot specifiedPlasma esterases
Small Intestinal Mucosal Homogenates92% in 0.5 h<0.5 hoursIntestinal esterases
Liver Homogenates97% in 0.5 h<0.5 hoursHepatic esterases
Intestinal Epithelial Cells (Caco-2)Complete conversionRapid conversionCarboxylesterase (CES)
Pancreatic EnzymesResistant to hydrolysisStableNot hydrolyzed
TransporterKm Value (μM)Optimal pHTransport ContributionInhibition by ACE Inhibitors
OATP1A241.16.5High affinity, majorYes (partial)
OATP2B1>10007.0-8.0Low affinity, minorYes (partial)
PEPT1No activityNot activeNo contributionNo
Simple DiffusionNot applicableNot applicableModerateNo
Active TransportMultiple pathwayspH dependentATP-dependentYes
CompoundOral Bioavailability (%)Lipophilicity EnhancementEster Stability
Tebipenem (parent)Poor (<10%)BaselineNot applicable
Tebipenem Pivoxil44.9-71.4%Significantly increasedRapidly hydrolyzed
Ofloxacin11%BaselineNot applicable
Ofloxacin-PVM47%IncreasedRapidly hydrolyzed
AmpicillinLowBaselineNot applicable
PivampicillinEnhancedIncreasedRapidly hydrolyzed
CeftezoleLowBaselineNot applicable
Ceftezole-PVM2-fold increaseIncreasedRapidly hydrolyzed

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

383.09734851 g/mol

Monoisotopic Mass

383.09734851 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q2TWQ1I31U

Other CAS

161715-21-5

Wikipedia

Tebipenem

Dates

Last modified: 08-15-2023
1: Cielecka-Piontek J, Paczkowska M, Zalewski P, Talaczyńska A, Mizera M. Tebipenem pivoxyl. Derivative spectroscopy study of stability of the first oral carbapenem. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 25;135:14-9. doi: 10.1016/j.saa.2014.06.083. Epub 2014 Jun 23. PubMed PMID: 25036644.
2: Cielecka-Piontek J, Zalewski P, Paczkowska M. The chromatographic approach to kinetic studies of tebipenem pivoxil. J Chromatogr Sci. 2015 Feb;53(2):325-30. doi: 10.1093/chromsci/bmu063. Epub 2014 Jun 30. PubMed PMID: 24981980.
3: Mizera M, Talaczyńska A, Zalewski P, Skibiński R, Cielecka-Piontek J. Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. Talanta. 2015 May;137:174-81. doi: 10.1016/j.talanta.2015.01.032. Epub 2015 Feb 4. PubMed PMID: 25770622.
4: Thamlikitkul V, Lorchirachoonkul N, Tiengrim S. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli. J Med Assoc Thai. 2014 Dec;97(12):1259-68. PubMed PMID: 25764632.
5: Hazra S, Xu H, Blanchard JS. Tebipenem, a new carbapenem antibiotic, is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis. Biochemistry. 2014 Jun 10;53(22):3671-8. doi: 10.1021/bi500339j. Epub 2014 May 29. PubMed PMID: 24846409; PubMed Central PMCID: PMC4053071.
6: Talaczyńska A, Lewandowska K, Garbacki P, Zalewski P, Skibiński R, Miklaszewski A, Mizera M, Cielecka-Piontek J. Solid-state stability studies of crystal form of tebipenem. Drug Dev Ind Pharm. 2016;42(2):238-44. doi: 10.3109/03639045.2015.1044902. Epub 2015 Jun 5. PubMed PMID: 26043654.
7: Seenama C, Tiengrim S, Thamlikitkul V. In vitro activity of tebipenem against Burkholderia pseudomallei. Int J Antimicrob Agents. 2013 Oct;42(4):375. doi: 10.1016/j.ijantimicag.2013.06.016. Epub 2013 Aug 24. PubMed PMID: 23978354.
8: Li H, Wang Z, Zhang F, Wang Q, Chen H, Zhao C, Wang H. In vitro antibacterial activities of two novel oral antibiotics, tebipenem and cefditoren, and other comparators against community-acquired respiratory tract infection-associated bacterial pathogens: a multicentre study in China. Int J Antimicrob Agents. 2014 Jan;43(1):92-3. doi: 10.1016/j.ijantimicag.2013.09.009. Epub 2013 Oct 16. PubMed PMID: 24183753.
9: Cielecka-Piontek J, Zalewski P, Barszcz B, Lewandowska K, Paczkowska M. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia. 2013 Apr;76(7-8):381-386. Epub 2012 Oct 5. PubMed PMID: 23555151; PubMed Central PMCID: PMC3612176.
10: Sugita R. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of tebipenem pivoxil in pediatric patients with acute otitis media. J Infect Chemother. 2013 Jun;19(3):465-71. doi: 10.1007/s10156-012-0513-5. Epub 2013 Feb 8. PubMed PMID: 23393013.
11: Shihyakugari A, Miki A, Nakamoto N, Satoh H, Sawada Y. First case report of suspected onset of convulsive seizures due to co-administration of valproic acid and tebipenem. Int J Clin Pharmacol Ther. 2015 Jan;53(1):92-6. doi: 10.5414/CP202188. PubMed PMID: 25407257.
12: Yao Q, Wang J, Cui T, Yang Z, Su M, Zhao P, Yan H, Zhan Y, Yang H. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules. 2016 Jan 6;21(1):62. doi: 10.3390/molecules21010062. PubMed PMID: 26751436.
13: Fujisaki M, Sadamoto S, Ikedo M, Totsuka K, Kaku M, Tateda K, Hirakata Y, Yamaguchi K. Development of interpretive criteria for tebipenem disk diffusion susceptibility testing with Staphylococcus spp. and Haemophilus influenzae. J Infect Chemother. 2011 Feb;17(1):17-23. doi: 10.1007/s10156-010-0091-3. Epub 2010 Jul 31. PubMed PMID: 20676913.
14: Kataoka H, Kasahara H, Sasagawa Y, Matsumoto M, Shimada S. [Evaluation of safety and efficacy of tebipenem pivoxil granules for pediatric in pneumonia, otitis media and sinusitis]. Jpn J Antibiot. 2016 Feb;69(1):53-76. Japanese. PubMed PMID: 27290830.
15: Muratani T, Doi K, Kobayashi T, Nakamura T, Matsumoto T. [Antimicrobial activity of tebipenem against various clinical isolates from various specimen, mainly urinary tract]. Jpn J Antibiot. 2009 Apr;62(2):116-26. Japanese. PubMed PMID: 19673353.
16: Kishii K, Chiba N, Morozumi M, Ono A, Ida T, Ubukata K. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against beta-lactamase-nonproducing, ampicillin-resistant Haemophilus influenzae. Antimicrob Agents Chemother. 2010 Sep;54(9):3970-3. doi: 10.1128/AAC.00054-10. Epub 2010 Jun 28. PubMed PMID: 20585130; PubMed Central PMCID: PMC2934951.
17: Sakata H. [Clinical efficacy of tebipenem pivoxil treatment in children with pneumonia, who had no relief despite having administered oral beta-lactam antibiotics]. Jpn J Antibiot. 2011 Jun;64(3):171-7. Japanese. PubMed PMID: 21861308.
18: Kuroki H, Tateno N, Ikeda H, Saito N. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of tebipenem pivoxil for their treatment. J Infect Chemother. 2010 Aug;16(4):280-7. doi: 10.1007/s10156-010-0053-9. Epub 2010 Mar 31. PubMed PMID: 20352278.
19: Kato K, Shirasaka Y, Kuraoka E, Kikuchi A, Iguchi M, Suzuki H, Shibasaki S, Kurosawa T, Tamai I. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Mol Pharm. 2010 Oct 4;7(5):1747-56. doi: 10.1021/mp100130b. Epub 2010 Sep 3. PubMed PMID: 20735088.
20: Kobayashi R, Konomi M, Hasegawa K, Morozumi M, Sunakawa K, Ubukata K. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against penicillin-nonsusceptible Streptococcus pneumoniae. Antimicrob Agents Chemother. 2005 Mar;49(3):889-94. PubMed PMID: 15728880; PubMed Central PMCID: PMC549228.

Explore Compound Types